1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- is a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a 1H-indazole core substituted with a 4-chlorophenylmethyl group and a 4-methylphenyl group, making it a unique and interesting molecule for research and development.
Vorbereitungsmethoden
The synthesis of 1H-indazole derivatives typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and other methods. For instance, a common synthetic route includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Another method involves the condensation of ortho-substituted benzaldehydes with hydrazine . These methods generally yield good to excellent results with minimal byproducts.
Analyse Chemischer Reaktionen
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and often leads to the formation of N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring. Reagents such as halogens and nitrating agents are frequently used.
Cyclization: This compound can undergo intramolecular cyclization reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- involves its interaction with specific molecular targets. It often acts as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The pathways involved can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- include other indazole derivatives such as:
- 1H-Indazole, 1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)-
- 1H-Indazole, 1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-
- 1H-Indazole, 1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-
These compounds share the indazole core but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of substituents in 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- makes it particularly interesting for specific applications.
Eigenschaften
CAS-Nummer |
569296-23-7 |
---|---|
Molekularformel |
C21H17ClN2 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H17ClN2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)24(23-21)14-16-8-12-18(22)13-9-16/h2-13H,14H2,1H3 |
InChI-Schlüssel |
VLVDVCGRRZRJAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.